molecular formula C7H5BrFNO B1374134 2-Bromo-6-fluorobenzaldehyde oxime CAS No. 1309606-36-7

2-Bromo-6-fluorobenzaldehyde oxime

Cat. No. B1374134
CAS RN: 1309606-36-7
M. Wt: 218.02 g/mol
InChI Key: YJPYUCCJWGUXAA-ONNFQVAWSA-N
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Description

2-Bromo-6-fluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.03 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 2-Bromo-6-fluorobenzaldehyde oxime involves the reaction of 2-bromo-6-fluorobenzaldehyde with primary amines and sodium azide, catalyzed by copper (II) oxide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorobenzaldehyde oxime is represented by the InChI code 1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-3H,4H2 .

Scientific Research Applications

Organic Synthesis

2-Bromo-6-fluorobenzaldehyde oxime: is a valuable intermediate in organic synthesis. Its molecular structure allows for the introduction of bromine and fluorine substituents into complex molecules. This compound can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this oxime derivative can be utilized to create novel drug candidates. Its bromine atom can undergo further cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, leading to new active pharmaceutical ingredients (APIs) with potential therapeutic effects .

Material Science

The compound’s reactivity with different organic and inorganic reagents makes it suitable for synthesizing materials with specific optical or electronic properties. For instance, it can be used to develop new organic semiconductors or photovoltaic materials .

Agrochemical Development

2-Bromo-6-fluorobenzaldehyde oxime: can serve as a precursor for the synthesis of agrochemicals. The introduction of fluorine atoms can enhance the biological activity of pesticides and herbicides, making them more effective at lower doses .

Catalyst Design

This compound can be used in the design of catalysts for chemical reactions. The presence of halogens can influence the electronic properties of catalysts, thereby affecting their efficiency and selectivity in various chemical transformations .

Analytical Chemistry

In analytical chemistry, 2-Bromo-6-fluorobenzaldehyde oxime can be employed as a standard or reagent in the quantification and detection of other substances. Its unique spectral properties allow for its use in spectroscopic analysis methods .

Dye and Pigment Production

The bromine and fluorine substituents on the benzaldehyde ring can be involved in the synthesis of dyes and pigments. These compounds can impart desirable color properties and stability to the dyes used in textiles and inks .

Bioconjugation Techniques

For bioconjugation, 2-Bromo-6-fluorobenzaldehyde oxime can be used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of diagnostic assays and biosensors .

Safety And Hazards

2-Bromo-6-fluorobenzaldehyde oxime is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(NE)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPYUCCJWGUXAA-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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